molecular formula C14H18O3 B010125 Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- CAS No. 19672-12-9

Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl-

Cat. No. B010125
CAS RN: 19672-12-9
M. Wt: 234.29 g/mol
InChI Key: LDSJJYXJWVKEGX-UHFFFAOYSA-N
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Description

Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- is a chemical compound that belongs to the class of benzofuran derivatives. It has been studied for its potential applications in scientific research due to its unique properties. This compound is synthesized using various methods, and it has been found to have several biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- is not fully understood. However, it has been found to interact with various enzymes and receptors in the body. For example, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to interact with the serotonin receptor, which is involved in regulating mood and behavior.

Biochemical And Physiological Effects

Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- has been found to have several biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which may help to protect cells from damage caused by oxidative stress. It has also been found to have antifungal and antibacterial properties, which may make it useful in the treatment of infections. Furthermore, it has been found to have antitumor properties, which may make it useful in the treatment of cancer.

Advantages And Limitations For Lab Experiments

One advantage of using Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- in lab experiments is its unique electronic properties. It has been found to have a high electron affinity and a low ionization potential, which makes it useful in the field of organic electronics. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl-. One direction is the further exploration of its potential applications in the field of organic electronics. Another direction is the study of its potential use as an anti-inflammatory and antioxidant agent. Furthermore, the study of its potential use in the treatment of cancer and infections is an area of future research. Finally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with unique properties.

Synthesis Methods

Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- can be synthesized using various methods. The most commonly used method is the Friedel-Crafts acylation reaction. In this reaction, 4,7-dimethoxy-2,3-dimethylbenzene is reacted with ethyl chloroformate and aluminum chloride to form the desired product. Another method involves the condensation of 4,7-dimethoxy-2,3-dimethylbenzene with ethyl oxalyl chloride and aluminum chloride. Both of these methods have been found to be effective for synthesizing Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl-.

Scientific Research Applications

Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- has been studied for its potential applications in scientific research. It has been found to have several biological activities, including antifungal, antibacterial, and antitumor properties. This compound has also been studied for its potential use as an antioxidant and anti-inflammatory agent. Furthermore, it has been found to have potential applications in the field of organic electronics due to its unique electronic properties.

properties

CAS RN

19672-12-9

Product Name

Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl-

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

5-ethyl-4,7-dimethoxy-2,3-dimethyl-1-benzofuran

InChI

InChI=1S/C14H18O3/c1-6-10-7-11(15-4)14-12(13(10)16-5)8(2)9(3)17-14/h7H,6H2,1-5H3

InChI Key

LDSJJYXJWVKEGX-UHFFFAOYSA-N

SMILES

CCC1=CC(=C2C(=C1OC)C(=C(O2)C)C)OC

Canonical SMILES

CCC1=CC(=C2C(=C1OC)C(=C(O2)C)C)OC

Other CAS RN

19672-12-9

synonyms

5-Ethyl-4,7-dimethoxy-2,3-dimethylbenzofuran

Origin of Product

United States

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